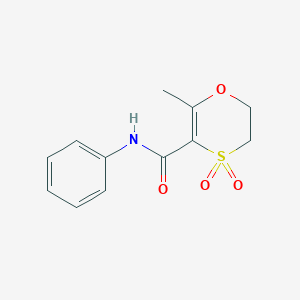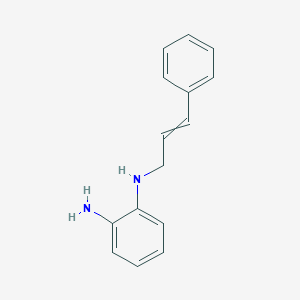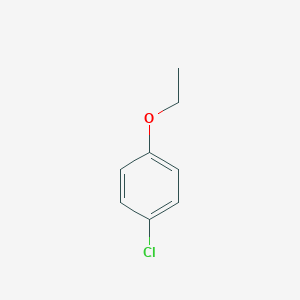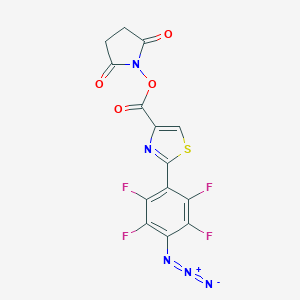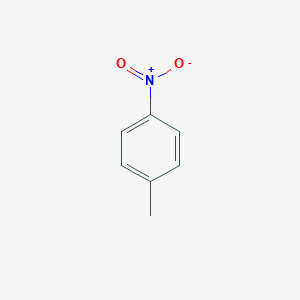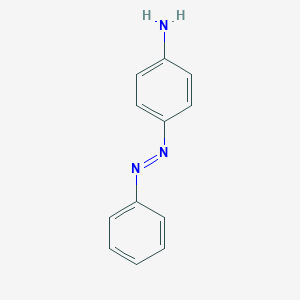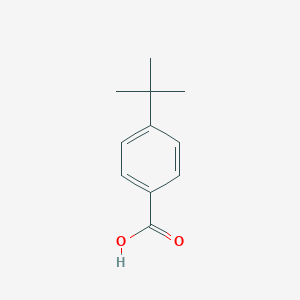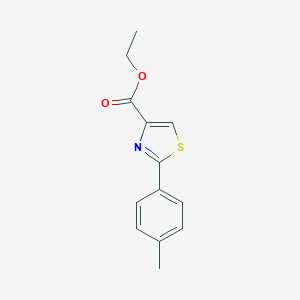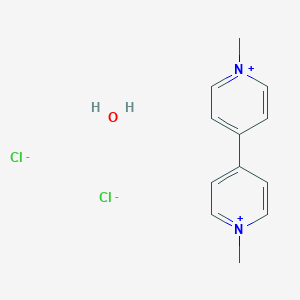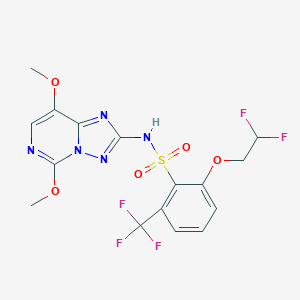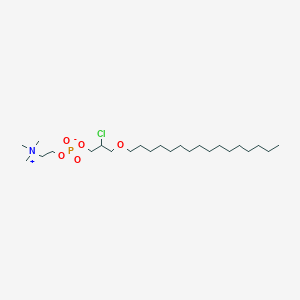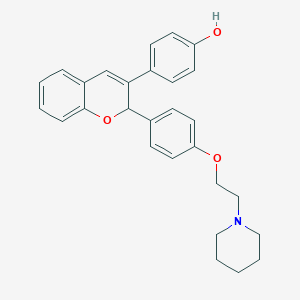
2-(4-(2-Piperidinoethoxy)phenyl)-3-(4-hydroxyphenyl)-2H-1-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2-Piperidinoethoxy)phenyl)-3-(4-hydroxyphenyl)-2H-1-benzopyran, commonly known as PEP005, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It belongs to the family of benzopyran compounds and has shown promising results in preclinical studies for the treatment of various diseases such as cancer, psoriasis, and Alzheimer's disease.
Mécanisme D'action
PEP005 exerts its therapeutic effects by activating protein kinase C (PKC) enzymes, which play a crucial role in cell signaling and regulation. PKC activation leads to the activation of various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway. These pathways play a crucial role in cell proliferation, differentiation, and apoptosis.
Effets Biochimiques Et Physiologiques
PEP005 has been shown to exert various biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis, inhibit cell proliferation, and induce cell differentiation in cancer cells. Furthermore, PEP005 has been shown to reduce inflammation and oxidative stress in animal models of psoriasis. Additionally, PEP005 has been shown to improve cognitive function and reduce amyloid-beta deposition in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
PEP005 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Furthermore, it has been extensively studied for its potential therapeutic applications in various fields of medicine, and its mechanism of action is well-understood. However, PEP005 also has several limitations for lab experiments. It is a highly reactive compound that can degrade rapidly in aqueous solutions. Furthermore, it has poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on PEP005. One area of research is the development of novel formulations of PEP005 that can improve its solubility and stability in aqueous solutions. Another area of research is the identification of biomarkers that can predict the response to PEP005 treatment in cancer patients. Furthermore, there is a need for further studies to investigate the potential therapeutic applications of PEP005 in other fields of medicine, such as neurology and immunology.
Méthodes De Synthèse
PEP005 is a synthetic compound that can be synthesized using various methods. One of the most common methods is the condensation reaction between the 4-(2-piperidinoethoxy)benzaldehyde and 4-hydroxyacetophenone in the presence of a base catalyst. The resulting product is then subjected to further purification steps to obtain pure PEP005.
Applications De Recherche Scientifique
PEP005 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in preclinical studies for the treatment of various types of cancer, including melanoma, basal cell carcinoma, and squamous cell carcinoma. PEP005 has also shown potential in the treatment of psoriasis, a chronic inflammatory skin disease. Furthermore, PEP005 has shown promising results in preclinical studies for the treatment of Alzheimer's disease, a neurodegenerative disorder.
Propriétés
Numéro CAS |
130064-30-1 |
|---|---|
Nom du produit |
2-(4-(2-Piperidinoethoxy)phenyl)-3-(4-hydroxyphenyl)-2H-1-benzopyran |
Formule moléculaire |
C28H29NO3 |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
4-[2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenol |
InChI |
InChI=1S/C28H29NO3/c30-24-12-8-21(9-13-24)26-20-23-6-2-3-7-27(23)32-28(26)22-10-14-25(15-11-22)31-19-18-29-16-4-1-5-17-29/h2-3,6-15,20,28,30H,1,4-5,16-19H2 |
Clé InChI |
FIYLLNDHLJCAAC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3C(=CC4=CC=CC=C4O3)C5=CC=C(C=C5)O |
SMILES canonique |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3C(=CC4=CC=CC=C4O3)C5=CC=C(C=C5)O |
Synonymes |
2-(4-(2-piperidinoethoxy)phenyl)-3-(4-hydroxyphenyl)-2H-1-benzopyran PEPHP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



